![molecular formula [CH2CH(C6H4Cl)]n B1166896 POLY(2-CHLOROSTYRENE) CAS No. 107830-52-4](/img/no-structure.png)

POLY(2-CHLOROSTYRENE)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

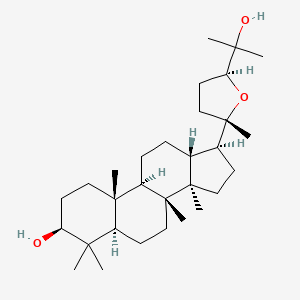

Poly(2-chlorostyrene) is a synthetic polymer derived from the monomer 2-chlorostyrene, which is a derivative of styrene . This polymer consists of repeating units of 2-chlorostyrene in its backbone . It can be employed in the production of specialty coatings, adhesives, and as a component in the formulation of specialty resins and polymer blends . It can also be used in the manufacturing of specialty films and membranes due to its unique properties .

Synthesis Analysis

Poly(2-chlorostyrene) is synthesized by controlled radical polymerization of 2-chlorostyrene . The reaction scheme for this synthesis is provided in the source .Molecular Structure Analysis

The linear formula of Poly(2-chlorostyrene) is [CH2CH(C6H4Cl)]n . The molecular weight and polydispersity index (PDI) are obtained by size exclusion chromatography (SEC) in THF .Chemical Reactions Analysis

The complex dielectric constant of several poly(2-chlorostyrene) copolymers was measured in the range 0.1–10^5 Hz from 27° to 150°C . Using the WLF equation, the relaxation frequency at the glass temperature was found to be about 10^-4 Hz for each copolymer .Physical And Chemical Properties Analysis

Poly(2-chlorostyrene) is a solid with a refractive index n20/D 1.610 (lit.) . Its transition temperature Tg (DSC) is 103 °C (onset) . The molecular weight and polydispersity index (PDI) are obtained by size exclusion chromatography (SEC) in THF .作用機序

将来の方向性

There has been significant recent interest in the effects induced by the presence of interfaces, often called the nanoconfinement effect . This can lead to information about the length scale associated with mechanisms of dynamic relaxation . Future research could focus on these areas to gain more insights into the properties and applications of Poly(2-chlorostyrene).

特性

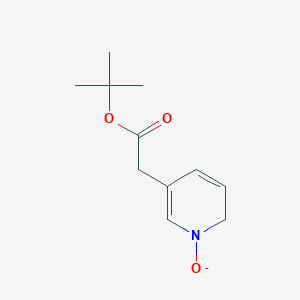

| { "Design of the Synthesis Pathway": "The synthesis of POLY(2-CHLOROSTYRENE) can be achieved through free radical polymerization of 2-chlorostyrene monomer.", "Starting Materials": [ "2-chlorostyrene", "Initiator (e.g. AIBN)", "Solvent (e.g. toluene)" ], "Reaction": [ "Dissolve 2-chlorostyrene monomer and initiator in a suitable solvent (e.g. toluene) under nitrogen atmosphere.", "Heat the reaction mixture to the desired temperature (e.g. 70-80°C) to initiate the free radical polymerization reaction.", "Stir the reaction mixture for a specific time (e.g. 24 hours) to allow the polymerization to proceed.", "Cool the reaction mixture and precipitate the resulting polymer by adding a non-solvent (e.g. methanol).", "Collect the polymer by filtration and wash it with a suitable solvent (e.g. acetone) to remove any impurities.", "Dry the polymer under vacuum to obtain the final product, POLY(2-CHLOROSTYRENE)." ] } | |

CAS番号 |

107830-52-4 |

製品名 |

POLY(2-CHLOROSTYRENE) |

分子式 |

[CH2CH(C6H4Cl)]n |

分子量 |

0 |

製品の起源 |

United States |

Q & A

Q1: What is the molecular formula and weight of poly(2-chlorostyrene)?

A1: While the exact molecular weight depends on the polymerization conditions and degree of polymerization, the repeating unit of P2CS has the molecular formula C8H7Cl. []

Q2: What makes poly(2-chlorostyrene) interesting for polymer blend studies?

A2: P2CS is often used in blends due to its ability to undergo phase separation with other polymers, like polystyrene (PS) and poly(vinyl methyl ether) (PVME). [, , , , , , , , , , , ] This allows researchers to study fundamental aspects of polymer thermodynamics and kinetics.

Q3: How does the chlorine atom in P2CS affect its miscibility with other polymers?

A3: The chlorine atom introduces steric hindrance and alters the polarity of P2CS compared to polystyrene. This influences its miscibility with other polymers, leading to different phase behavior depending on the blend composition, temperature, and molecular weight of the components. [, ] For example, P2CS/PS blends exhibit a lower critical solution temperature (LCST) behavior. [, , ]

Q4: How does deuterium substitution in polystyrene affect its miscibility with P2CS?

A4: Deuterium substitution in polystyrene lowers the transition temperature of the liquid-liquid demixing in P2CS/PS blends. This suggests that isotopic effects can influence the thermodynamic interactions between the polymers. []

Q5: What kind of phase diagrams are observed for P2CS blends?

A5: P2CS blends, particularly with PS, commonly exhibit lower critical solution temperature (LCST) behavior. This means they are miscible at lower temperatures and phase separate upon heating. [, , ] The exact phase diagram depends on factors like molecular weight and the presence of additives.

Q6: How is synchrotron small-angle X-ray scattering (SAXS) used to study P2CS blends?

A6: Synchrotron SAXS is a powerful technique to investigate the nanoscale structure and dynamics of polymer blends. It provides information about the correlation length, susceptibility, and critical exponents associated with phase transitions in systems like P2CS/PS. [, ]

Q7: What is the role of di-n-butyl phthalate (DBP) in P2CS/PS blends?

A7: DBP acts as a common solvent for both P2CS and PS, influencing the blend's phase behavior. Its presence can shift the critical point and affect the morphology of the phase-separated domains. [, ]

Q8: How do the dynamics of P2CS thin films differ from bulk P2CS?

A8: Studies using dielectric relaxation spectroscopy reveal differences in the glass transition temperature and aging dynamics between thin films and bulk P2CS. This is attributed to the increased influence of interfacial interactions in thin films, affecting chain mobility and relaxation processes. [, , , ]

Q9: How does confinement affect the segmental relaxation in P2CS?

A9: Confinement, particularly in thin films, can enhance the segmental relaxation in P2CS compared to the bulk. This is attributed to the excess free volume present at the interfaces. Modeling approaches like the Cooperative Free Volume (CFV) model are used to predict and understand these effects. [, ]

Q10: What is the impact of photocrosslinking on the phase separation of P2CS blends?

A10: Photocrosslinking, often achieved by incorporating photoreactive groups like anthracene into P2CS, allows for the "freezing" of transient structures during phase separation. This technique is valuable for studying the morphology and dynamics of phase separation processes. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。